molecular formula C24H23NO4 B11391046 N-(2-phenylethyl)-2-(3,4,9-trimethyl-7-oxo-7H-furo[2,3-f]chromen-8-yl)acetamide

N-(2-phenylethyl)-2-(3,4,9-trimethyl-7-oxo-7H-furo[2,3-f]chromen-8-yl)acetamide

Cat. No.: B11391046
M. Wt: 389.4 g/mol
InChI Key: NHUMTKYBPFIZIO-UHFFFAOYSA-N
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Description

N-(2-phenylethyl)-2-(3,4,9-trimethyl-7-oxo-7H-furo[2,3-f]chromen-8-yl)acetamide, often referred to as “Compound X” , belongs to the class of furochromones. Let’s break down its structure:

Structure:\text{Structure:} Structure:

!Compound X)

Compound X features a fused furochromene ring system with an acetamide group attached to the phenylethyl moiety. The presence of the chromone scaffold suggests potential biological activity.

Preparation Methods

Synthetic Routes::

    Chemical Synthesis: Compound X can be synthesized through a multistep process. One approach involves the condensation of 3,4,9-trimethylcoumarin with phenylacetic acid, followed by acetylation of the resulting intermediate.

    Biocatalysis: Enzymatic methods using acyltransferases can also yield Compound X.

Industrial Production:: While industrial-scale production details are scarce, research laboratories typically employ chemical synthesis or biocatalytic approaches.

Chemical Reactions Analysis

Compound X undergoes several reactions:

    Oxidation: Oxidation of the phenylethyl group can lead to various derivatives.

    Reduction: Reduction of the carbonyl group may yield a secondary amine.

    Substitution: Nucleophilic substitution reactions can modify the acetamide group. Common reagents include oxidants (e.g., KMnO₄), reducing agents (e.g., NaBH₄), and nucleophiles (e.g., amines).

Major products:

    Hydroxylation: Formation of hydroxylated derivatives.

    Amidation: Conversion to related amides.

    Ring-opening: Cleavage of the furochromene ring.

Scientific Research Applications

Compound X finds applications in:

    Medicinal Chemistry: Investigating its potential as an anticancer or anti-inflammatory agent.

    Pharmacology: Assessing its interactions with cellular targets.

    Natural Product Research: Exploring its origin and biosynthesis.

    Agriculture: Possible use as a plant growth regulator.

Mechanism of Action

The precise mechanism remains elusive, but studies suggest that Compound X may:

    Modulate Enzymes: Interact with enzymes involved in cellular processes.

    Activate Signaling Pathways: Influence gene expression or protein function.

Comparison with Similar Compounds

Compound X stands out due to its unique furochromene scaffold. Similar compounds include:

    Coumarins: Share the chromone core but lack the furofuran ring.

    Flavonoids: Similar ring systems but distinct substitution patterns.

Properties

Molecular Formula

C24H23NO4

Molecular Weight

389.4 g/mol

IUPAC Name

N-(2-phenylethyl)-2-(3,4,9-trimethyl-7-oxofuro[2,3-f]chromen-8-yl)acetamide

InChI

InChI=1S/C24H23NO4/c1-14-11-19-22(23-21(14)15(2)13-28-23)16(3)18(24(27)29-19)12-20(26)25-10-9-17-7-5-4-6-8-17/h4-8,11,13H,9-10,12H2,1-3H3,(H,25,26)

InChI Key

NHUMTKYBPFIZIO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C(=C(C(=O)O2)CC(=O)NCCC3=CC=CC=C3)C)C4=C1C(=CO4)C

Origin of Product

United States

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